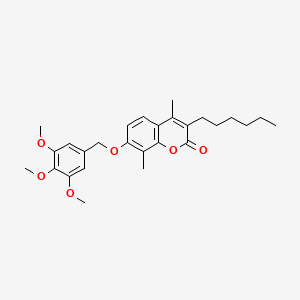![molecular formula C21H21ClN4O3S B12139804 Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acety lamino}acetate](/img/structure/B12139804.png)
Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acety lamino}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features chlorophenyl and methylphenyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups are introduced through substitution reactions, often using halogenated aromatic compounds and suitable nucleophiles.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups or modifying existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated aromatic compounds, nucleophiles such as amines or thiols, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, alcohols.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
類似化合物との比較
Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate can be compared with other triazole derivatives:
Ethyl 2-{2-[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetylamino}acetate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl 2-{2-[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetylamino}acetate: Similar structure but lacks the chlorine atom on the phenyl ring.
Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
These comparisons highlight the uniqueness of Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate in terms of its specific substituents and their impact on its chemical and biological properties.
特性
分子式 |
C21H21ClN4O3S |
|---|---|
分子量 |
444.9 g/mol |
IUPAC名 |
ethyl 2-[[2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C21H21ClN4O3S/c1-3-29-19(28)12-23-18(27)13-30-21-25-24-20(15-6-8-16(22)9-7-15)26(21)17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,23,27) |
InChIキー |
FKTRRDHYXLAZJL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12139723.png)
![2-(4-chlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide](/img/structure/B12139728.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]hexanamide](/img/structure/B12139733.png)


![3-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12139742.png)
![2-(4-Butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12139749.png)
![1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12139751.png)
![1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene](/img/structure/B12139756.png)

![2-methyl-1-phenyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B12139767.png)
![N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide](/img/structure/B12139769.png)

